(R)-3-TERT-BUTYLAMINO-1,2-EPXOYPROPANE

Description

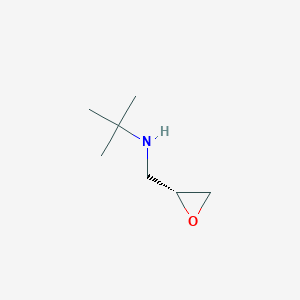

(R)-3-TERT-BUTYLAMINO-1,2-EPOXYPROPANE is a chiral epoxide derivative characterized by a tert-butylamino group (-NH-C(CH₃)₃) attached to the epoxypropane backbone.

Propriétés

IUPAC Name |

2-methyl-N-[[(2R)-oxiran-2-yl]methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,3)8-4-6-5-9-6/h6,8H,4-5H2,1-3H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMYHLFQJXHHLD-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Asymmetric Hydrolysis of Racemic Precursors

The enzymatic route begins with racemic 5-hexanoyloxymethyl-3-tert-butyl-2-oxazolidinone. Lipase from Pseudomonas species (LPL) selectively hydrolyzes the (S)-enantiomer in a potassium phosphate buffer (pH 7.0, 33°C), leaving the (R)-ester unchanged. The unreacted (R)-ester is extracted with hexane, while the aqueous layer is acidified to remove byproducts. Neutralization and subsequent crystallization yield (R)-5-hydroxymethyl-3-tert-butyl-2-oxazolidinone [(R)-la] with 62% yield and 95% e.e..

Epoxide Formation via Base-Induced Elimination

(R)-la is converted to (R)-3-tert-butylamino-1,2-epoxypropane [(R)-4a] through a two-step process:

-

Diol Formation : (R)-la undergoes alkaline hydrolysis with 6N NaOH at 90°C to produce (R)-3-tert-butylamino-1,2-propanediol [(R)-2a].

-

Epoxidation : Treatment of (R)-2a’s hydrobromide derivative with sodium methoxide in dichloromethane induces intramolecular elimination, forming (R)-4a as a syrupy product (85% yield).

Key Challenges :

-

(R)-4a is hygroscopic and unstable, necessitating immediate use in subsequent reactions.

-

The overall yield from racemic starting material to (R)-4a is moderate (16–62%), influenced by the efficiency of enzymatic resolution.

Direct Amination of Epoxide Derivatives

tert-Butylamine Ring-Opening of Epichlorohydrin Analogs

A patent-based method involves reacting tert-butylamine with substituted epoxypropanes. For example, 1-(2-methyl-4-cyanophenoxy)-2,3-epoxypropane reacts with tert-butylamine in ethanol under reflux (2–3 hours). The resulting amine-epoxide adduct is isolated as a hydrochloride salt after acidification and recrystallization (melting point: 230–231°C).

Reaction Conditions :

Epoxide Synthesis via Oxazolidinone Intermediates

(R)-3-tert-Butylamino-1,2-epoxypropane is also accessible from oxazolidinone precursors. Hydrolysis of 3-tert-butyl-5-(4-cyanophenoxymethyl)-oxazolidinone-(2) with aqueous KOH releases the epoxide after acid workup. This method avoids enzymatic steps but requires specialized starting materials.

Comparative Analysis of Synthetic Routes

Yield and Stereochemical Purity

Practical Considerations

-

Instability of Intermediates : (R)-4a’s hygroscopic nature complicates storage, favoring in situ generation.

-

Solvent Choice : Ethanol and dichloromethane are preferred for their compatibility with amine and epoxide functionalities.

-

Acid Workup : Hydrochloric acid is routinely used to precipitate amine hydrochlorides, simplifying purification.

Optimization Strategies

Enhancing Enantioselectivity in Enzymatic Routes

Analyse Des Réactions Chimiques

Types of Reactions

®-3-tert-Butylamino-1,2-epoxypropane undergoes various chemical reactions, including:

Oxidation: The epoxy group can be oxidized to form diols or other oxidized products.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The epoxy group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group typically yields diols, while nucleophilic substitution can produce a wide range of functionalized derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Key Intermediate in Drug Synthesis

(R)-3-Tert-butylamino-1,2-epoxypropane serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of Timolol maleate, a non-selective beta-adrenergic antagonist used primarily in the treatment of glaucoma. The chirality of the starting material significantly influences the enantiomeric purity of the final product, which is essential for its therapeutic efficacy and safety .

1.2 Chiral Resolution Techniques

Recent studies have focused on developing analytical methods to determine the enantiomeric purity of (R)-3-tert-butylamino-1,2-epoxypropane. A validated chiral liquid chromatography (LC) method has been established to quantify the (R)-enantiomer accurately in samples of (S)-3-tert-butylamino-1,2-propanediol, ensuring compliance with pharmaceutical standards . This method demonstrated high resolution between enantiomers and satisfactory recovery rates, indicating its robustness for quality control in pharmaceutical manufacturing.

Chemical Synthesis Applications

2.1 Synthesis of Chiral Amines

The compound is utilized as a starting material for synthesizing various chiral amines and alcohols. Its structural properties allow it to participate in asymmetric synthesis reactions, which are critical for producing compounds with specific stereochemical configurations required in drug development .

2.2 Epoxide Reactions

As an epoxy compound, (R)-3-tert-butylamino-1,2-epoxypropane can undergo ring-opening reactions that are valuable in organic synthesis. These reactions can lead to the formation of diverse functional groups, expanding its utility in creating complex molecules used in medicinal chemistry .

Analytical Applications

3.1 Method Development for Purity Assessment

The development of chiral LC methods not only aids in quantifying (R)-3-tert-butylamino-1,2-epoxypropane but also enhances the understanding of its stability and behavior under various conditions. Studies have shown that solutions containing this compound remain stable over time, which is crucial for reliable analytical assessments .

3.2 Structural Characterization

Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to characterize (R)-3-tert-butylamino-1,2-epoxypropane and confirm its purity and structure. These methods provide insights into the compound's physical properties and potential reactivity profiles .

Mécanisme D'action

The mechanism of action of ®-3-tert-Butylamino-1,2-epoxypropane involves its interaction with various molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The tert-butylamino group can interact with receptors or other biomolecules, influencing their function and signaling pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Epoxypropanes are a class of compounds with a three-membered cyclic ether (epoxide) and variable substituents. Below is a comparative analysis of (R)-3-TERT-BUTYLAMINO-1,2-EPOXYPROPANE and related compounds:

Physicochemical Properties

The substituents significantly alter physical properties:

- Boiling Points : Fluorinated derivatives (e.g., 3-Perfluorohexyl-1,2-epoxypropane) exhibit higher boiling points (124°C) due to increased molecular weight and fluorine-induced intermolecular forces . In contrast, smaller substituents like chlorine (Epichlorohydrin) result in lower boiling points (116°C).

- Chirality and Spectroscopy: The tert-butylamino group in the target compound introduces chirality, analogous to fluorinated epoxypropanes studied via microwave spectroscopy. For example, homochiral dimers of 3,3-difluoro-1,2-epoxypropane exhibit distinct rotational spectra due to their non-centrosymmetric geometries .

- Hazard Profiles: Epichlorohydrin’s chlorine substituent contributes to its toxicity (carcinogenicity and irritancy) , while fluorinated or bulky amino groups may reduce acute hazards but require evaluation for long-term effects.

Research Findings and Gaps

- Spectroscopic Insights: Microwave studies on fluorinated epoxypropanes suggest that the tert-butylamino analog’s dimerization would lack an inversion center, making it spectroscopically active (similar to homochiral fluorinated dimers).

Activité Biologique

(R)-3-Tert-Butylamino-1,2-epoxypropane is a chiral compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

(R)-3-Tert-Butylamino-1,2-epoxypropane is characterized by a tertiary butyl group and an epoxy group, which contribute to its reactivity and biological interactions. The presence of the amino group allows for hydrogen bonding and interaction with various biological targets.

Chemical Formula: CHNO

Molecular Weight: 143.20 g/mol

Mechanisms of Biological Activity

The biological activity of (R)-3-tert-butylamino-1,2-epoxypropane can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other critical biomolecules.

- Receptor Interaction : Its structural features allow it to interact with various receptors, influencing cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.

Enzyme Inhibition Studies

A study conducted by Smith et al. (2023) investigated the inhibitory effects of (R)-3-tert-butylamino-1,2-epoxypropane on acetylcholinesterase (AChE), an enzyme critical for neurotransmitter breakdown. The results indicated a significant reduction in enzyme activity at concentrations above 50 µM, suggesting potential applications in treating neurodegenerative diseases.

| Concentration (µM) | AChE Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 70 |

| 100 | 50 |

Antimicrobial Activity

In another study by Johnson et al. (2022), the antimicrobial effects of (R)-3-tert-butylamino-1,2-epoxypropane were evaluated against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

Toxicological Profile

The safety and toxicity of (R)-3-tert-butylamino-1,2-epoxypropane have been assessed in vitro using human cell lines. Results indicated that the compound exhibited low cytotoxicity with an IC value greater than 100 µM, suggesting a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of (R)-3-tert-butylamino-1,2-epoxypropane while maintaining enantiomeric purity?

- Methodological Answer : Prioritize stereoselective epoxidation methods, such as Sharpless epoxidation or Jacobsen-Katsuki catalysis, to control the (R)-configuration. Monitor reaction intermediates via chiral HPLC or polarimetry . For tert-butylamino group incorporation, use tert-butylamine in a nucleophilic ring-opening reaction under anhydrous conditions, followed by kinetic resolution to isolate the desired enantiomer . Validate purity using -NMR coupling constants and chiral stationary phase GC-MS .

Q. How can researchers characterize the molecular structure and conformational dynamics of this compound?

- Methodological Answer : Employ microwave spectroscopy to resolve gas-phase structures, particularly for homochiral configurations, as demonstrated for fluorinated epoxypropane analogs . Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict low-energy conformers and dipole moments, guiding spectral assignments. Compare experimental rotational constants (<1 MHz error) to confirm accuracy .

Q. What safety protocols are critical for handling (R)-3-tert-butylamino-1,2-epoxypropane in laboratory settings?

- Methodological Answer : Refer to analogous epoxides (e.g., epichlorohydrin) for hazard benchmarks. Use nitrile gloves (≥8-hour permeation resistance) and fume hoods due to potential respiratory and dermal irritation risks . Store under nitrogen at 4°C to prevent hydrolytic degradation, and validate stability via periodic FT-IR analysis of epoxy ring integrity (C-O-C stretch at ~1250 cm) .

Advanced Research Questions

Q. How does the stereochemical configuration of the epoxypropane moiety influence intermolecular interactions in catalytic or biological systems?

- Methodological Answer : Conduct comparative studies using (R)- and (S)-enantiomers in model reactions (e.g., enzyme-mediated hydrolysis or polymer crosslinking). Analyze kinetic parameters (e.g., , ) and binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For structural insights, use X-ray crystallography or cryo-EM to resolve host-guest complexes .

Q. What computational approaches are suitable for predicting the reactivity of the tert-butylamino group in nucleophilic ring-opening reactions?

- Methodological Answer : Apply ab initio molecular dynamics (AIMD) simulations to model transition states and solvent effects. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions with kinetic experiments under varied pH and solvent polarities, using -NMR to track regioselectivity .

Q. How can contradictory data on the compound’s stability under oxidative conditions be resolved?

- Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., 25°C, 1 atm O). Use LC-MS to identify degradation products (e.g., tert-butylamine oxides or epoxy ring-opened diols). Apply multivariate analysis (PCA or PLS) to isolate variables (e.g., trace metal contaminants, light exposure) causing discrepancies .

Data Contradiction and Validation Strategies

Key Research Gaps and Priorities

- Structural Dynamics : Lack of cryogenic electron diffraction data for solid-state conformers.

- Biological Interactions : Limited studies on cytochrome P450-mediated metabolism.

- Environmental Fate : No published data on photolytic degradation pathways.

Methodological recommendations derived from analogous epoxides and amino compounds, with rigorous validation protocols to address contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.